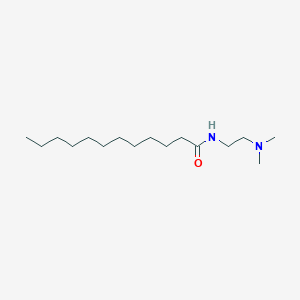
N-(2-(Dimethylamino)-ethyl)-lauramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)-ethyl)-lauramide is an organic compound that belongs to the class of amides. It is characterized by the presence of a lauramide group attached to a dimethylaminoethyl moiety. This compound is known for its surfactant properties and is commonly used in various industrial applications, including cosmetics and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-ethyl)-lauramide typically involves the reaction of lauric acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{Lauric Acid} + \text{N,N-Dimethylethylenediamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Mixing: Lauric acid and N,N-dimethylethylenediamine are mixed in the reactor.
Heating: The mixture is heated to a specific temperature to initiate the reaction.
Catalysis: A catalyst is added to accelerate the reaction.
Purification: The product is purified through distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dimethylamino)-ethyl)-lauramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(2-(Dimethylamino)-ethyl)-amine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)-ethyl)-lauramide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, shampoos, and other personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of N-(2-(Dimethylamino)-ethyl)-lauramide is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular targets include lipid bilayers and proteins, where it can interact and alter their properties, facilitating processes like drug delivery and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Dimethylamino)-ethyl)-myristamide
- N-(2-(Dimethylamino)-ethyl)-palmitamide
- N-(2-(Dimethylamino)-ethyl)-stearamide
Uniqueness
N-(2-(Dimethylamino)-ethyl)-lauramide is unique due to its specific chain length (lauric acid) which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in various applications compared to its longer or shorter chain analogs.
Propiedades
Número CAS |
56905-26-1 |
|---|---|
Fórmula molecular |
C16H34N2O |
Peso molecular |
270.45 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19) |
Clave InChI |
KXFJXWOTQMPQNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


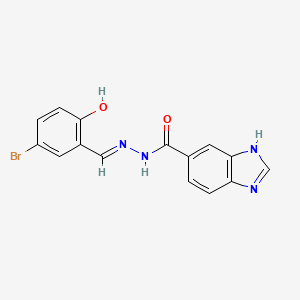

![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
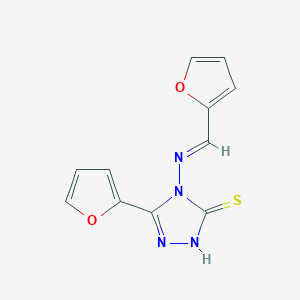
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
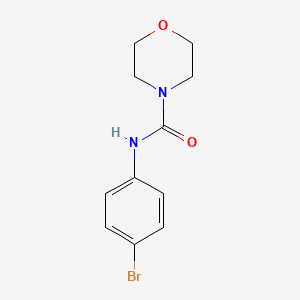
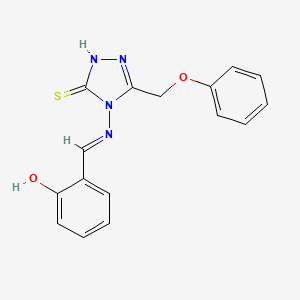
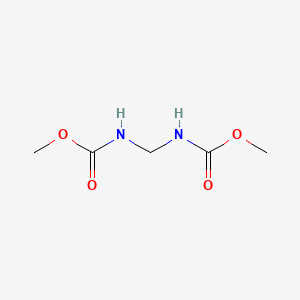
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
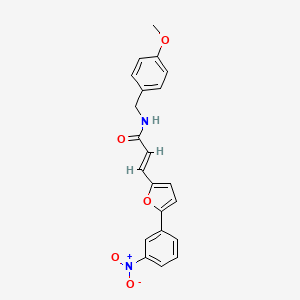
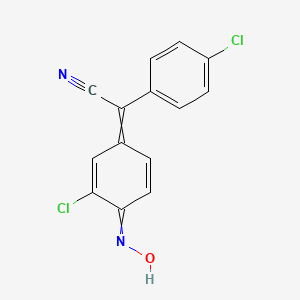
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
